molecular formula C57H104O6 B8006616 Glycerine trioleate

Glycerine trioleate

Cat. No.: B8006616
M. Wt: 885.4 g/mol
InChI Key: PHYFQTYBJUILEZ-BSCDBXJPSA-N
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Description

It is a colorless, viscous liquid that is a significant component of various natural oils, including olive oil, sunflower oil, and palm oil . Glycerine trioleate is widely used in various industries due to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycerine trioleate can be synthesized through the esterification of glycerol with oleic acid. The reaction typically involves heating glycerol and oleic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include temperatures ranging from 150°C to 250°C and a reaction time of several hours .

Industrial Production Methods: In industrial settings, this compound is often produced by transesterification of triglycerides found in natural oils. This process involves reacting triglycerides with methanol or ethanol in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, to produce this compound and glycerol .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Oxygen or air, often in the presence of a catalyst such as cobalt or manganese salts.

    Hydrolysis: Water, with acid catalysts like sulfuric acid or base catalysts like sodium hydroxide.

    Hydrogenation: Hydrogen gas, with a metal catalyst such as palladium or nickel.

Major Products Formed:

    Oxidation: Hydroperoxides, aldehydes, and other oxidation products.

    Hydrolysis: Glycerol and oleic acid.

    Hydrogenation: Glycerine tristearate (tristearin).

Mechanism of Action

The mechanism of action of glycerine trioleate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Glycerine trioleate is compared with other similar triglycerides, such as:

    Glycerine tristearate (tristearin): Unlike this compound, which contains unsaturated oleic acid units, glycerine tristearate contains saturated stearic acid units.

    Glycerine trilinoleate: This compound contains linoleic acid units, which have two double bonds, making it more unsaturated than this compound.

This compound’s unique combination of unsaturated fatty acid units and its symmetrical structure make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-[(Z)-octadec-9-enoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYFQTYBJUILEZ-BSCDBXJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H104O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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